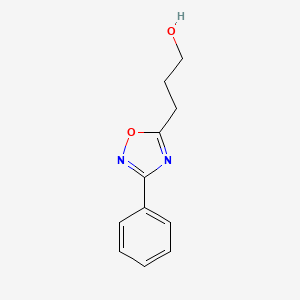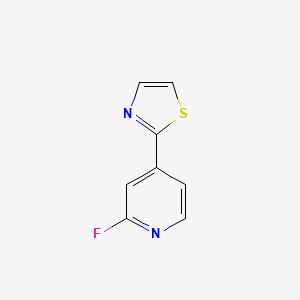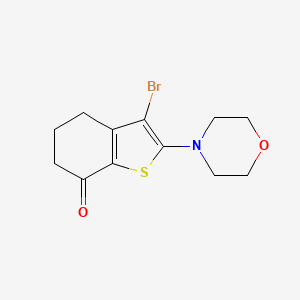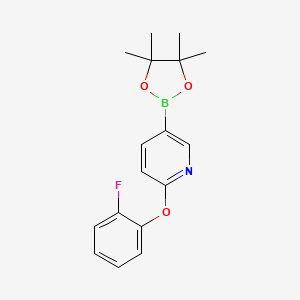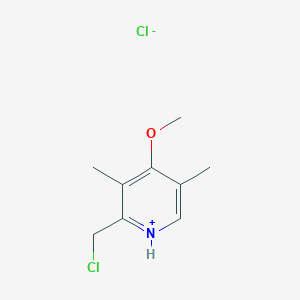
2-(chloromethyl)-4-methoxy-3,5-dimethylpyridin-1-ium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(chloromethyl)-4-methoxy-3,5-dimethylpyridin-1-ium;chloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloromethyl group at the 2-position, a methoxy group at the 4-position, and two methyl groups at the 3- and 5-positions of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride typically involves the chloromethylation of 4-methoxy-3,5-dimethylpyridine. This can be achieved by reacting 4-methoxy-3,5-dimethylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, sodium thiolate, and primary amines. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
科学研究应用
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
作用机制
The mechanism of action of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxy and methyl groups contribute to the compound’s binding affinity and specificity for its targets .
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-4-ethoxy-3,5-dimethylpyridine hydrochloride: Similar structure with an ethoxy group instead of a methoxy group.
2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride: Lacks the methoxy group at the 4-position.
4-Methoxy-3,5-dimethylpyridine: Lacks the chloromethyl group at the 2-position.
Uniqueness
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of both the chloromethyl and methoxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry .
属性
分子式 |
C9H13Cl2NO |
|---|---|
分子量 |
222.11 g/mol |
IUPAC 名称 |
2-(chloromethyl)-4-methoxy-3,5-dimethylpyridin-1-ium;chloride |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-6-5-11-8(4-10)7(2)9(6)12-3;/h5H,4H2,1-3H3;1H |
InChI 键 |
LCJDHJOUOJSJGS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C[NH+]=C(C(=C1OC)C)CCl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


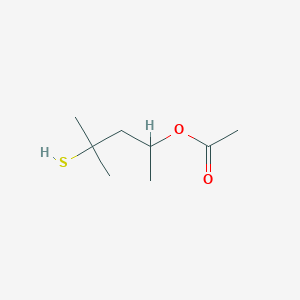
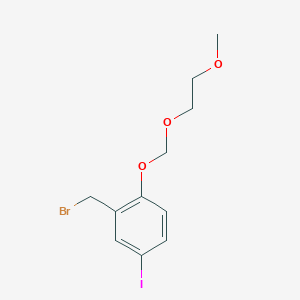
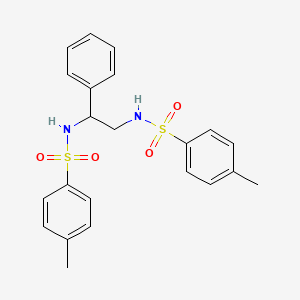
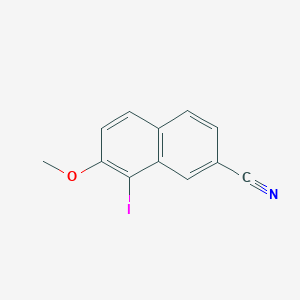
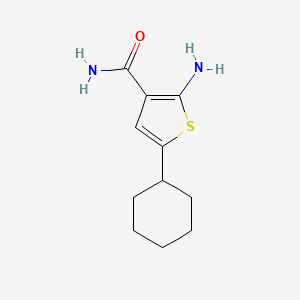
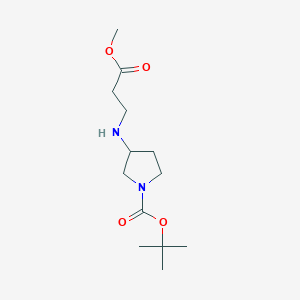
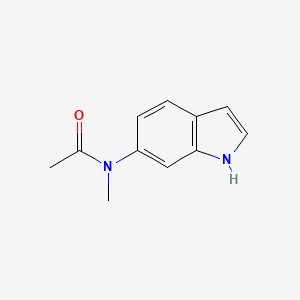
![5-(3-bromopropoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8359434.png)

![4-Chloro-5-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B8359445.png)
